molecular formula C22H32N4O3S B2954229 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 932363-64-9

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2954229
CAS RN: 932363-64-9
M. Wt: 432.58
InChI Key: CZCUICRGGNMITI-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H32N4O3S and its molecular weight is 432.58. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Sulfonamide derivatives, particularly those substituted with benzenesulfonamide groups, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited remarkable potential as Type II photosensitizers for PDT, underscoring their significance in developing effective cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Sulfonamide compounds have also demonstrated efficacy in antimicrobial and antifungal applications. Zareef et al. (2007) reported on the synthesis and biological activity of new benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety, showcasing their in vitro anti-HIV and antifungal activities. This highlights the potential of sulfonamide derivatives in developing new treatments for infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Alzheimer’s Disease Therapeutics

Research into sulfonamide derivatives for Alzheimer’s disease has shown promising results. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating significant acetylcholinesterase inhibitory activity. This suggests a potential for sulfonamide compounds in the treatment of neurodegenerative disorders such as Alzheimer’s disease (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018).

Second-Order Nonlinear Optical Materials

Sulfonamide derivatives have been explored for their second-order nonlinear optical (NLO) properties. Ogawa et al. (2008) investigated 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with various counter anions, including benzenesulfonates, for their NLO properties. This research contributes to the development of materials with potential applications in optical communication and computing technologies (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

Anticancer Agents

The structural modification of sulfonamide derivatives has led to the identification of compounds with significant anticancer activities. For instance, Abbassi et al. (2014) synthesized N‐[6‐indazolyl]arylsulfonamides with potent antiproliferative and apoptotic activities against human tumor cell lines, indicating the potential of these compounds as anticancer agents (Abbassi, Rakib, Chicha, Bouissane, Hannioui, Aiello, Gangemi, Castagnola, Rosano, & Viale, 2014).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3S/c1-24(2)19-7-5-18(6-8-19)22(26-15-13-25(3)14-16-26)17-23-30(27,28)21-11-9-20(29-4)10-12-21/h5-12,22-23H,13-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUICRGGNMITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide

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